molecular formula C30H32N4O5 B11430900 4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

Cat. No.: B11430900
M. Wt: 528.6 g/mol
InChI Key: OZQUAUHSNPPUCC-UHFFFAOYSA-N
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Description

“4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide” typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the ethylphenylamino group, and the final coupling with the butanamide moiety. Common reagents used in these steps include various amines, aldehydes, and acylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. Safety and environmental considerations would also be paramount in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound could be studied for its effects on various biological pathways and targets.

Medicine

In medicine, this compound may have potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral activities. Research could focus on its efficacy, safety, and mechanism of action in various disease models.

Industry

Industrially, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties might make it suitable for specific applications in these fields.

Mechanism of Action

The mechanism of action of “4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Benzylamine Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C30H32N4O5

Molecular Weight

528.6 g/mol

IUPAC Name

4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C30H32N4O5/c1-3-21-14-16-23(17-15-21)32-28(36)20-34-25-11-6-5-10-24(25)29(37)33(30(34)38)18-8-13-27(35)31-19-22-9-4-7-12-26(22)39-2/h4-7,9-12,14-17H,3,8,13,18-20H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

OZQUAUHSNPPUCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

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